ethyl 2-(2-phenylquinoline-4-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2-phenylquinoline-4-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinoline moiety, a thiophene ring, and a cycloheptane structure, making it a unique and multifaceted molecule. The presence of these diverse structural elements endows the compound with a range of chemical and biological properties, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-phenylquinoline-4-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the quinoline moiety, which can be synthesized through various methods such as the Skraup, Doebner-Von Miller, or Friedlander synthesis . The thiophene ring is often introduced via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts could be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-phenylquinoline-4-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substituting agents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives .
Scientific Research Applications
Ethyl 2-(2-phenylquinoline-4-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 2-(2-phenylquinoline-4-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function and leading to various biological effects. The thiophene ring may also contribute to the compound’s bioactivity by interacting with cellular membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.
Thiophene derivatives: Such as suprofen and articaine, which have anti-inflammatory and anesthetic properties.
Uniqueness
What sets ethyl 2-(2-phenylquinoline-4-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate apart is its unique combination of structural elements, which endows it with a diverse range of chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(2-phenylquinoline-4-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O3S/c1-2-33-28(32)25-20-14-7-4-8-16-24(20)34-27(25)30-26(31)21-17-23(18-11-5-3-6-12-18)29-22-15-10-9-13-19(21)22/h3,5-6,9-13,15,17H,2,4,7-8,14,16H2,1H3,(H,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDXQVSHCOEUGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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